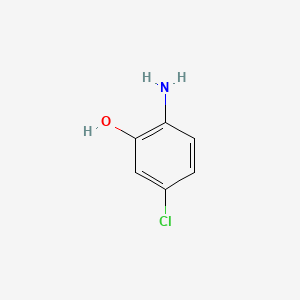

2-Amino-5-chlorophenol

Description

Propriétés

IUPAC Name |

2-amino-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCQMIRJCGWWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067385 | |

| Record name | Phenol, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-50-7 | |

| Record name | 2-Amino-5-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28443-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VK2H53LQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chlorophenol (CAS: 28443-50-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorophenol, a key chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its physicochemical properties, safety and handling protocols, detailed experimental procedures for its synthesis and analysis, and its applications in drug discovery and development.

Physicochemical and Safety Data

This compound is a light brown crystalline powder.[1] Its key properties and safety information are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 28443-50-7 | [2][3][4] |

| Molecular Formula | C₆H₆ClNO | [3][5] |

| Molecular Weight | 143.57 g/mol | [2][3][5] |

| Appearance | Light brown fine crystalline powder | [1] |

| Melting Point | 152-157 °C | [3] |

| Boiling Point | 267.7 °C at 760 mmHg | [3] |

| Density | 1.406 g/cm³ | [3] |

| Solubility | Soluble in Methanol and DMSO. | [6] |

| Refractive Index | 1.65 | [3] |

| Flash Point | 115.7 °C | [3] |

| Vapor Pressure | 0.00487 mmHg at 25°C | [3] |

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, and gloves.[2][7]

| Hazard Information | Details | Reference |

| GHS Pictogram | [2][5] | |

| Signal Word | Warning | [2][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][7] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2][5] |

| Target Organs | Respiratory system | [2][7] |

Spectral Data

NMR Spectroscopy

The chemical structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group.

-

¹H NMR: The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the amino and hydroxyl groups will appear as broad singlets, with their chemical shifts being solvent-dependent.[3]

-

¹³C NMR: The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon bearing the hydroxyl group will be the most downfield-shifted among the aromatic carbons, while the carbon bearing the amino group will be upfield-shifted.[1]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show absorption maxima characteristic of a substituted phenol. The electronic transitions are typically π → π* transitions of the benzene ring, with the positions of the absorption bands influenced by the auxochromic (-OH, -NH₂) and chromophoric (-Cl) substituents. The lambda max is anticipated to be in the range of 270-300 nm.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-chloro-5-nitrophenol. Two well-established protocols are provided below.

This method is a cost-effective and classic approach for the reduction of aromatic nitro compounds.

Materials:

-

2-Chloro-5-nitrophenol

-

Ethanol

-

Water

-

Iron powder

-

Ammonium chloride

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL).

-

To this solution, add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol) sequentially.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Purify the residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent to yield this compound as a white solid (yield: ~96%).

Catalytic hydrogenation is a cleaner method that often provides high yields and purity.

Materials:

-

2-Chloro-5-nitrophenol

-

Ethyl acetate

-

5% Platinum on Carbon (Pt/C)

-

Hydrogen gas

-

Celite®

-

Activated charcoal

Procedure:

-

Dissolve 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL).

-

Add 5% Pt/C (250 mg) to the solution.

-

Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.

-

Filter the mixture through a pad of Celite® and wash the residue with hot ethyl acetate.

-

Treat the filtrate with activated charcoal and filter again.

-

Evaporate the ethyl acetate from the filtrate to obtain solid this compound (yield: ~98%).

Analytical Methods

Due to its polar nature, this compound requires derivatization to improve its volatility for GC-MS analysis.

Sample Preparation and Derivatization:

-

Pre-concentrate the aqueous sample using solid-phase extraction (SPE).

-

To the dried eluate, add pyridine (catalyst) and acetic anhydride (derivatizing agent).

-

Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.

-

Evaporate the excess reagents under a stream of nitrogen.

-

Reconstitute the residue in ethyl acetate for GC-MS analysis.

GC-MS Parameters (starting point):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

-

Injector Temperature: 250°C

-

Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

-

Carrier Gas: Helium at 1.0 mL/min

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM)

Reverse-phase HPLC with UV detection is a reliable method for the quantification of this compound.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: 70:30:1 (v/v/v) water:acetonitrile:acetic acid

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds with a wide range of biological activities.

Synthesis of Benzoxazoles

This compound can be used to synthesize 5-chloro-substituted benzoxazoles. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[4][6] For instance, benzoxazole derivatives containing a 5-chloro substituent have been investigated as potent PARP-2 inhibitors for the treatment of breast cancer.[2] The general synthesis involves the condensation of this compound with a carboxylic acid or its derivative, followed by cyclization.

Precursor for Antimalarial Quinolones

This compound serves as a starting material in the synthesis of certain antimalarial quinolones.[5][8] The development of new quinolone-based antimalarials is crucial to combat the emergence of drug-resistant strains of Plasmodium falciparum.

Intermediate for Anti-HIV Agents

This compound is also utilized in the synthesis of potent anti-HIV agents based on pyrimidinylphenylamine structures.[8] These agents are part of the ongoing effort to develop novel therapeutics that target different stages of the HIV life cycle.

Visualizations

Synthesis Workflow

Caption: Comparative workflow for the synthesis of this compound.

Analytical Workflow (GC-MS)

Caption: Workflow for the GC-MS analysis of this compound.

Role as a Chemical Building Block

Caption: this compound as a precursor for bioactive molecules.

References

- 1. This compound(28443-50-7) 13C NMR [m.chemicalbook.com]

- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(28443-50-7) 1H NMR spectrum [chemicalbook.com]

- 4. scienceopen.com [scienceopen.com]

- 5. 2-Chloro-5-aminophenol | High-Purity Reagent | RUO [benchchem.com]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 | Benchchem [benchchem.com]

- 8. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-5-chlorophenol: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of 2-Amino-5-chlorophenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties and outlines standard experimental methodologies for structural elucidation.

Core Molecular Data

This compound is a substituted aromatic compound with the IUPAC name this compound.[1] It consists of a phenol ring substituted with an amino group and a chlorine atom at positions 2 and 5, respectively.[1]

Quantitative Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol [2][3] |

| CAS Number | 28443-50-7[2][4][3] |

| Melting Point | 145-153 °C[2][3] |

| Boiling Point (estimate) | 185.5°C[5] |

| Density (estimate) | 1.2028 g/cm³[5] |

| pKa (Predicted) | 8.79 ± 0.10[5] |

| Form | Solid Powder[2][3][5] |

Molecular Structure and Visualization

The molecular structure of this compound is foundational to understanding its chemical behavior and potential applications. The arrangement of its constituent atoms is depicted in the following diagram.

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of an organic compound like this compound relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4][6]

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Deuterated solvents are used as they are "invisible" in ¹H-NMR spectra.[7]

-

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.[6] For this compound, one would expect distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

-

¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule.[6] The spectrum of this compound would show six distinct signals for the six carbon atoms of the benzene ring.

-

2D NMR Techniques (e.g., COSY, HSQC): Two-dimensional NMR experiments are often employed to establish connectivity between atoms.[8] For instance, a COSY spectrum would show correlations between neighboring protons, while an HSQC spectrum would reveal direct carbon-hydrogen bonds.[8]

The logical workflow for NMR-based structure elucidation is depicted below.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[4][9]

Methodology:

-

Ionization: A sample of this compound is introduced into the mass spectrometer and ionized.[4][10] A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, knocking off an electron to form a molecular ion (M⁺·).[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).[4][10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at different m/z values.[9]

-

Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.[4] For this compound, this would be observed at an m/z of approximately 143.57. Fragmentation of the molecular ion produces smaller ions, and the pattern of these fragments can give clues about the structure of the molecule.[9][11]

The general workflow for mass spectrometry is illustrated below.

References

- 1. This compound | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 28443-50-7 [sigmaaldrich.com]

- 3. This compound 97 28443-50-7 [sigmaaldrich.com]

- 4. studyrocket.co.uk [studyrocket.co.uk]

- 5. This compound CAS#: 28443-50-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

Synthesis of 2-Amino-5-chlorophenol from 2-Chloro-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-amino-5-chlorophenol from its precursor, 2-chloro-5-nitrophenol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The core of this process lies in the selective reduction of an aromatic nitro group to an amine. This document details the most prevalent and effective methodologies, including catalytic hydrogenation and metal-based reductions, offering a comparative analysis of their reaction conditions and yields. Detailed experimental protocols are provided to facilitate practical application in a laboratory setting.

Introduction

This compound is a valuable intermediate in the organic synthesis of a range of commercially important molecules, including certain dyes and bioactive compounds.[1][2] Its synthesis is most commonly achieved through the reduction of 2-chloro-5-nitrophenol.[1] The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the chloro and hydroxyl functionalities already present on the aromatic ring. This guide will explore the most effective methods to achieve this transformation with high yield and purity.

Core Synthesis Pathway: Reduction of a Nitroarene

The fundamental chemical transformation is the reduction of the nitro group (–NO₂) of 2-chloro-5-nitrophenol to a primary amine group (–NH₂), yielding this compound.[3][4] This reaction requires a reducing agent capable of donating hydrogen atoms or electrons.

Two of the most common and effective methods for this transformation are catalytic hydrogenation and reduction using metals in an acidic medium.[3][4]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[3][5] It is often favored for its clean reaction profile and high yields.[6]

-

Metal/Acid Reduction: A classic and cost-effective approach involves the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.[4][5][7][8]

The general reaction scheme is depicted below:

General synthesis pathway for this compound.

Comparative Data of Synthesis Protocols

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from established protocols for the synthesis of this compound.

| Method | Reducing Agent/Catalyst | Solvent(s) | Reaction Time | Yield | Reference |

| Catalytic Hydrogenation | 5% Pt/C, H₂ (30 psi) | Ethyl Acetate | 4 hours | 98% | [5] |

| Metal/Acid Reduction | Iron powder, NH₄Cl | Ethanol, Water | 2 hours | 96% | [5] |

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the two primary synthesis routes.

Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This method is highly efficient and provides a very high yield of the desired product.[5]

Materials:

-

2-Chloro-5-nitrophenol (25 g, 0.14 mol)

-

5% Platinum on Carbon (Pt/C) catalyst (250 mg)

-

Ethyl acetate (150 mL)

-

Hydrogen gas (H₂)

-

Celite™

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-chloro-5-nitrophenol (25 g) in ethyl acetate (150 mL).[5]

-

Carefully add 5% Pt/C catalyst (250 mg) to the solution.[5]

-

Seal the vessel and place it on a shaker under a hydrogen atmosphere at a pressure of 30 psi.[5]

-

Shake the mixture for 4 hours.[5]

-

Upon completion of the reaction, filter the mixture through a pad of Celite™ to remove the catalyst.[5]

-

Wash the filter cake thoroughly with hot ethyl acetate.[5]

-

The filtrate can be treated with activated charcoal to remove colored impurities, followed by another filtration.[5]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as a solid. The reported yield is approximately 19.8 g (98%).[5]

Experimental workflow for catalytic hydrogenation.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This is a classic, robust, and more economical method for the reduction of aromatic nitro compounds.[3]

Materials:

-

2-Chloro-5-nitrophenol (20.0 g, 115.2 mmol)

-

Iron powder (32.2 g, 576.2 mmol)

-

Ammonium chloride (32.1 g, 599.3 mmol)

-

Ethanol (150 mL)

-

Water (150 mL)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitrophenol (20.0 g) in a solvent mixture of ethanol (150 mL) and water (150 mL).[5]

-

To this solution, add iron powder (32.2 g) and ammonium chloride (32.1 g).[5]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the insoluble iron residues.

-

Concentrate the filtrate to dryness under reduced pressure.[5]

-

Purify the residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent system to afford this compound as a white solid. The reported yield is approximately 15.85 g (96%).[5]

Experimental workflow for iron-based reduction.

Safety Considerations

-

2-Chloro-5-nitrophenol: This starting material is harmful if swallowed and causes skin and serious eye irritation.[9]

-

This compound: The product may cause skin, eye, and respiratory irritation.[10]

-

Reagents: Handle all reagents, especially flammable solvents like ethanol and ethyl acetate, and catalysts like Pt/C (which can be pyrophoric) in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2-chloro-5-nitrophenol is a well-established and efficient process. Both catalytic hydrogenation and iron-based reduction methods offer high yields. The choice between these methods will depend on factors such as available equipment, cost considerations, and the scale of the reaction. The protocols provided in this guide serve as a detailed reference for the successful synthesis of this important chemical intermediate.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-chlorophenol. The data presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which is a valuable building block in pharmaceutical and chemical synthesis. This document details the experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and its corresponding NMR signals.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO. Its structure consists of a phenol ring substituted with an amino group at position 2 and a chlorine atom at position 5. The relative positions of these functional groups create a specific electronic environment for each proton and carbon atom, resulting in a unique and predictable NMR fingerprint. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for confirming its identity and purity in various applications, including drug discovery and materials science.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. While the exact instrument parameters for the referenced spectra are not publicly available, the following represents a typical experimental protocol for acquiring high-quality NMR data for aminophenol compounds.

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (typically 0.5-0.7 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and exchangeable protons, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, including those of quaternary carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino and hydroxyl groups tend to shield the ring protons, shifting their signals to a lower frequency (upfield), while the electron-withdrawing chlorine atom has a deshielding effect.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | 6.85 | d | 2.5 | 1H | Ar-H |

| H-4 | 6.75 | dd | 8.5, 2.5 | 1H | Ar-H |

| H-3 | 6.65 | d | 8.5 | 1H | Ar-H |

| NH₂ | 4.80 | br s | - | 2H | -NH₂ |

| OH | 9.50 | br s | - | 1H | -OH |

Note: The chemical shifts for the NH₂ and OH protons are variable and can be affected by solvent, concentration, and temperature. These peaks may also be broader than the aromatic proton signals due to chemical exchange.

Below is a diagram illustrating the logical workflow for assigning the proton signals in the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral analysis and assignment.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ shows six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the nature of the attached substituents.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C1 | 145.0 | C-OH |

| C2 | 135.0 | C-NH₂ |

| C3 | 115.5 | Ar-CH |

| C4 | 120.0 | Ar-CH |

| C5 | 125.0 | C-Cl |

| C6 | 118.0 | Ar-CH |

The chemical shifts are assigned based on established substituent effects in benzene derivatives. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are significantly deshielded and appear at the lowest field. The carbon bearing the chlorine atom (C5) is also deshielded. The remaining aromatic carbons (C3, C4, and C6) appear at higher field.

The following diagram illustrates the structure of this compound with the numbering scheme used for NMR assignments.

Caption: Structure and atom numbering of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The presented data and their interpretation are invaluable for researchers and scientists in the fields of chemistry and drug development for the purposes of structural verification, quality control, and reaction monitoring. The distinct chemical shifts and coupling patterns observed are consistent with the assigned structure, providing a high degree of confidence in its identification.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-5-chlorophenol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-Amino-5-chlorophenol, tailored for researchers, scientists, and professionals in drug development. This document outlines expected vibrational modes, detailed experimental protocols for sample analysis, and a logical workflow for spectroscopic identification.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO. It is a substituted phenol containing both an amino (-NH₂) and a chloro (-Cl) group on the benzene ring. The relative positions of these functional groups give rise to a characteristic infrared spectrum that is instrumental in its identification and structural elucidation. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization in various chemical and pharmaceutical applications.

Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500-3300 | Strong, Broad | O-H stretch (phenolic) |

| 3400-3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium to Weak | Aromatic C-H stretch |

| 1620-1580 | Medium to Strong | N-H bend (scissoring) |

| 1600-1450 | Medium to Strong (multiple bands) | Aromatic C=C ring stretch |

| 1300-1200 | Strong | C-O stretch (phenolic) |

| 1350-1250 | Medium | C-N stretch (aromatic amine) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| 800-600 | Medium to Strong | C-Cl stretch |

Note: The exact peak positions and intensities can vary based on the sample preparation method, instrumentation, and the physical state of the sample.

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality IR spectrum for a solid sample like this compound requires meticulous sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.

3.1. Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a transparent pellet.

-

Materials and Equipment:

-

This compound sample

-

Dry, spectroscopy-grade Potassium Bromide (KBr) powder

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

-

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of the this compound sample in an agate mortar and pestle to reduce the particle size.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently mix the sample and KBr with a spatula, then grind the mixture for several minutes to ensure a homogenous dispersion.

-

Transfer the mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

3.2. Attenuated Total Reflectance (ATR) Method

ATR is a rapid and non-destructive technique that is often preferred for its simplicity.

-

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

After the measurement, clean the ATR crystal thoroughly.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of an unknown solid sample, with a focus on the role of IR spectroscopy.

Navigating the Solubility Landscape of 2-Amino-5-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorophenol, a substituted aromatic compound, serves as a crucial intermediate in the synthesis of a variety of dyes, pharmaceuticals, and other specialty chemicals. Its solubility characteristics in different solvents are a critical parameter for process development, formulation, purification, and reaction optimization. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standard experimental protocol for its determination, and presents a logical workflow for solubility assessment in a research and development context.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures. While qualitative descriptions are available, specific numerical values are not extensively reported.

Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

It has been noted that this compound, as a polar organic compound, is generally more soluble in polar solvents than in non-polar solvents, following the "like dissolves like" principle.[2] Its amphoteric nature, with both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, means its solubility is highly dependent on pH.[2] In acidic conditions, the amino group can be protonated, and in basic conditions, the phenolic hydroxyl group can be deprotonated, both of which can lead to increased solubility in polar solvents.[2]

For the isomeric compound 2-Amino-4-chlorophenol, a solubility in water of 3 g/L at 26°C has been reported, while other sources describe it as insoluble in water.

Comparative Solubility of Isomeric Aminophenols

To provide a contextual understanding of the potential solubility of this compound, the following table summarizes the experimentally determined solubility of 3-Aminophenol and 4-Aminophenol in various solvents. It is important to note that these values are for isomeric compounds and should be used as a general guide only, as the position of the chloro substituent will influence the crystal lattice energy and interactions with solvents, thereby affecting solubility.

| Solvent | 3-Aminophenol Solubility (mole fraction, x₁) at 298.15 K (25°C)[3] | 4-Aminophenol Solubility ( g/100 mL) at Room Temperature[4] |

| Water | - | ~1 |

| Methanol | - | - |

| Ethanol | - | Good |

| Acetone | - | Good |

| Tetrahydrofuran (THF) | 0.2885 | - |

| 1,4-Dioxane | 0.2831 | - |

| Acetonitrile | 0.1176 | - |

| Ethyl Acetate | 0.0435 | - |

| Benzene | 0.0008 | - |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol is a standard procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. A visible excess of solid should remain at the bottom of the vial to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL, mg/mL, or molarity.

-

Mandatory Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Interconnectivity of solubility data with other key research areas.

References

role of 2-Amino-5-chlorophenol in the degradation of p-chloronitrobenzene

An In-depth Technical Guide on the Role of 2-Amino-5-chlorophenol in the Degradation of p-Chloronitrobenzene

Introduction

p-Chloronitrobenzene (p-CNB), also known as 4-chloronitrobenzene, is a synthetic nitroaromatic compound widely utilized as an intermediate in the manufacturing of dyes, pesticides, herbicides, and pharmaceuticals.[1][2] Due to its widespread industrial use and resistance to environmental degradation, p-CNB has become a significant and persistent environmental pollutant.[1][3] The presence of both a nitro group and a chlorine atom on the benzene ring makes the compound toxic and recalcitrant to microbial breakdown.[3][4] Understanding the microbial degradation pathways of p-CNB is crucial for developing effective bioremediation strategies. One of the key mechanisms for its breakdown is a partial reductive pathway, in which this compound (2A5CP) serves as a critical intermediate metabolite.[5][6] This technical guide provides a comprehensive overview of the role of this compound in the microbial degradation of p-chloronitrobenzene, detailing the biochemical pathways, key enzymes, experimental data, and relevant protocols for researchers in the field.

The Partial Reductive Degradation Pathway

Several bacterial strains have been identified that can degrade p-CNB by initiating a partial reduction of the nitro group.[5] This pathway is distinct from oxidative pathways that involve dioxygenase enzymes. Strains such as Comamonas sp. CNB-1, Pseudomonas putida HS12, and Comamonadaceae sp. strain LW1 have been shown to utilize this reductive route, converting p-CNB into intermediates that can be funneled into central metabolic pathways.[3][5][7]

The degradation begins with the reduction of the nitro group of p-CNB to a hydroxylamino group, forming 4-chlorohydroxylaminobenzene. This intermediate is then enzymatically rearranged to produce this compound.[5] The formation of this compound is a pivotal step, as it prepares the aromatic ring for subsequent cleavage. The pathway proceeds with the ring-opening of this compound, catalyzed by a dioxygenase, leading to the formation of 2-amino-5-chloromuconic semialdehyde. Subsequent enzymatic reactions lead to the release of the chlorine and nitrogen atoms as chloride and ammonium ions, respectively, and the complete mineralization of the carbon skeleton.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Industrial Versatility of 2-Amino-5-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorophenol is a versatile aromatic compound that serves as a crucial intermediate in a variety of industrial applications. Its unique molecular structure, featuring amino, hydroxyl, and chloro functional groups, allows for its use as a precursor in the synthesis of a wide range of products, including pharmaceuticals, dyes, and agrochemicals. This technical guide provides an in-depth overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key manufacturing and reaction pathways.

Core Industrial Applications

The primary industrial applications of this compound are centered on its role as a key building block in the synthesis of more complex molecules. The strategic placement of its functional groups allows for a variety of chemical modifications, leading to products with specific desired properties.

Pharmaceutical Synthesis

This compound is a significant precursor in the pharmaceutical industry, particularly in the synthesis of antimalarial drugs and other therapeutic agents.

Antimalarial Quinolones:

One of the key applications of this compound is in the synthesis of 4(1H)-quinolone derivatives, which form the core structure of several antimalarial drugs[1]. The synthesis involves a multi-step process, starting with the N-acylation of this compound, followed by alkylation and subsequent hydrolysis to form a key aniline intermediate. This intermediate is then cyclized to produce the quinolone ring system[1].

Table 1: Quantitative Data for Antimalarial Quinolone Synthesis

| Parameter | Value | Reference |

| Starting Material | 5-Amino-2-chlorophenol | [1] |

| Key Intermediate | Substituted Aniline | [1] |

| Final Product Class | 4(1H)-quinolones | [1] |

| In-vitro Efficacy (IC50) of derivatives | 0.014–15.87 µg/mL against P. falciparum | [2] |

Experimental Protocol: Synthesis of 4(1H)-quinolones from 5-Amino-2-chlorophenol [1]

-

N-Acylation: React 5-amino-2-chlorophenol with an appropriate acylating agent to protect the amino group.

-

Alkylation: The resulting acetamide is then alkylated using a suitable alkyl halide.

-

Hydrolysis: The N-acylated and alkylated intermediate is hydrolyzed using a base, such as potassium hydroxide (KOH), to yield the corresponding aniline derivative.

-

Cyclization: The aniline intermediate is then cyclized with a β-ketoester (e.g., 2-ethyl-β-ketoester) to form the final 4(1H)-quinolone product.

Caption: Synthesis pathway of antimalarial 4(1H)-quinolone precursors.

Dye Production

This compound is a key intermediate in the manufacturing of azo dyes. Azo dyes are a large class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).

The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by azo coupling. The chloro and hydroxyl groups on the aromatic ring of this compound can influence the final color and properties of the dye.

Table 2: Quantitative Data for Azo Dye Synthesis

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Process Steps | Diazotization, Azo Coupling | |

| Typical Coupling Agent | Phenol or Naphthol derivatives | |

| Example Dye | C.I. Mordant Brown 33 (using 2-Amino-4-nitrophenol, a related compound) | [3][4] |

| Yield | Good to excellent yields (qualitative) |

Experimental Protocol: Synthesis of an Azo Dye from this compound

Step 1: Diazotization

-

Dissolve this compound in an acidic solution (e.g., hydrochloric acid and water).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the cooled this compound solution. The temperature should be maintained below 5°C.

-

The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

Prepare a solution of the coupling agent (e.g., a phenol or naphthol derivative) in an alkaline solution (e.g., sodium hydroxide).

-

Cool the coupling agent solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold coupling agent solution with vigorous stirring.

-

A colored precipitate of the azo dye will form. The reaction mixture is typically stirred for some time to ensure complete coupling.

-

The dye is then isolated by filtration, washed, and dried.

References

theoretical calculations on 2-Amino-5-chlorophenol

An In-depth Technical Guide on the Theoretical Calculations of 2-Amino-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical investigation of the molecular structure and properties of this compound using computational chemistry methods. The content herein is presented as a representative study, detailing the methodologies and expected outcomes from such an analysis.

Introduction

This compound is an organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular geometry, vibrational frequencies, and electronic properties is crucial for elucidating its reactivity and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating these properties at the atomic level. This guide outlines the computational methodology, presents hypothetical yet plausible theoretical data, and describes the experimental protocols that would be necessary to validate the theoretical findings.

Computational Methodology

The theoretical calculations would be performed using a widely recognized computational chemistry software package, such as Gaussian. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta split-valence basis set with diffuse and polarization functions, 6-311++G(d,p), would be employed for all atoms to ensure a high degree of accuracy in the calculations. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the NMR chemical shifts.

Theoretical Results

The following tables summarize the kind of quantitative data that would be obtained from the .

Optimized Geometrical Parameters

The optimized molecular structure of this compound would be determined, and the key bond lengths, bond angles, and dihedral angles would be tabulated.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Atom(s) | Calculated Value |

| Bond Length (Å) | ||

| C1-C2 | 1.40 | |

| C2-N | 1.39 | |

| C1-O | 1.37 | |

| C4-Cl | 1.75 | |

| Bond Angle (˚) | ||

| C2-C1-O | 119.5 | |

| C1-C2-N | 120.1 | |

| C3-C4-Cl | 119.8 | |

| Dihedral Angle (˚) | ||

| O-C1-C2-N | 0.0 | |

| Cl-C4-C5-C6 | 180.0 |

Vibrational Analysis

The calculated vibrational frequencies and their corresponding assignments provide a theoretical infrared (IR) and Raman spectrum.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3450 | Stretching | N-H symmetric stretch |

| 3360 | Stretching | N-H asymmetric stretch |

| 3080 | Stretching | O-H stretch |

| 1620 | Bending | NH₂ scissoring |

| 1580 | Stretching | C=C aromatic stretch |

| 1350 | Stretching | C-O stretch |

| 1280 | Stretching | C-N stretch |

| 750 | Stretching | C-Cl stretch |

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 2.5 |

Experimental Protocols for Validation

To validate the theoretical results, a series of experiments would be conducted.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: The vibrational spectra of a solid sample of this compound would be recorded. For FTIR, the sample would be prepared as a KBr pellet, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. For FT-Raman, the spectrum would be recorded using a Nd:YAG laser. The experimental vibrational frequencies would be compared with the scaled theoretical frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The experimental chemical shifts would be compared with the theoretically predicted values obtained from the GIAO calculations.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Computational Workflow

Caption: Flowchart of the theoretical calculation process.

Theory and Experiment Correlation

Caption: Relationship between theoretical and experimental validation.

Conclusion

The theoretical investigation of this compound through DFT calculations provides valuable insights into its molecular structure, vibrational modes, and electronic properties. The presented hypothetical data serves as a template for what can be expected from such a study. The validation of these theoretical findings with experimental data is essential for a comprehensive understanding of the molecule's characteristics. This combined computational and experimental approach is a cornerstone of modern chemical research and is invaluable in the fields of drug design and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzoxazoles from 2-Amino-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a vital class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in medicinal chemistry and drug development, as it is a core component of numerous pharmacologically active molecules.[1][2] Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of these compounds is a fundamental task in medicinal chemistry, with the condensation of 2-aminophenols with various electrophiles being a common and direct approach.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted benzoxazoles using 2-Amino-5-chlorophenol as a key starting material.

General Synthetic Strategies

The primary route for synthesizing benzoxazoles from this compound involves the condensation reaction with a suitable electrophile, followed by intramolecular cyclization and dehydration to form the benzoxazole ring system.[2] Various functional groups can be introduced at the 2-position of the benzoxazole ring by selecting the appropriate reaction partner. Common electrophiles include aldehydes, carboxylic acids and their derivatives, and β-diketones.[3][4][5] The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.[6]

A general workflow for the synthesis of benzoxazoles from this compound is depicted below:

Caption: General workflow for benzoxazole synthesis.

Methodologies and Experimental Protocols

Several effective methods for the synthesis of benzoxazoles from this compound are available. The selection of a specific protocol often depends on the desired substituent at the 2-position, available reagents, and desired reaction conditions (e.g., conventional heating vs. microwave irradiation). Below are detailed protocols for three common approaches.

Method 1: Reaction with Aromatic Aldehydes

The condensation of 2-aminophenols with aromatic aldehydes is a widely used method for the synthesis of 2-arylbenzoxazoles.[1][4] This reaction can be catalyzed by various acids or metal catalysts.[7][8]

A representative reaction scheme is as follows:

Caption: Synthesis from an aromatic aldehyde.

Detailed Protocol (Catalyst: Zinc Acetate):

-

To a round-bottom flask, add this compound (1.0 mmol, 143.57 mg).

-

Add the desired aromatic aldehyde (1.0 mmol) and ethanol (10 mL).

-

Add a catalytic amount of zinc acetate (Zn(OAc)₂; 0.025 mmol, 4.6 mg).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aryl-6-chlorobenzoxazole.

Method 2: Reaction with Carboxylic Acids

The direct condensation of 2-aminophenols with carboxylic acids provides a straightforward route to 2-substituted benzoxazoles.[2] This method often requires high temperatures or the use of a dehydrating agent or catalyst.[2]

A general reaction scheme is presented below:

Caption: Synthesis from a carboxylic acid.

Detailed Protocol (Microwave-Assisted, Solvent-Free):

-

In a microwave-safe vessel, combine this compound (1.0 mmol, 143.57 mg) and the desired carboxylic acid (1.0 mmol).

-

Thoroughly mix the reactants using a spatula.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates.[2]

-

After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted-6-chlorobenzoxazole.[2]

Method 3: Reaction with β-Diketones

The reaction of 2-aminophenols with β-diketones offers a pathway to 2-alkyl- or 2-aryl-substituted benzoxazoles, depending on the structure of the β-diketone. This reaction is often catalyzed by a combination of a Brønsted acid and a copper salt.[5]

The general reaction scheme is depicted as follows:

Caption: Synthesis from a β-diketone.

Detailed Protocol (Combined Brønsted Acid and Copper Iodide Catalyst):

-

To a sealed tube, add this compound (1.0 mmol, 143.57 mg), the β-diketone (1.2 mmol), p-toluenesulfonic acid monohydrate (TsOH·H₂O; 0.2 mmol, 38 mg), and copper(I) iodide (CuI; 0.1 mmol, 19 mg).

-

Add acetonitrile (2 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 80°C in an oil bath.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted-6-chlorobenzoxazole.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of benzoxazoles from substituted 2-aminophenols using various methods. Note that yields can vary depending on the specific substrates and precise reaction conditions.

| Method | Electrophile | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aromatic Aldehyde | LAIL@MNP | Solvent-free (Ultrasound) | 70 | 30 min | up to 90 | [4] |

| 1 | Aromatic Aldehyde | TiO₂–ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | [3] |

| 1 | Aromatic Aldehyde | Zn(OAc)₂ | Ethanol | Room Temp. | 180 min | 80-92 | [9] |

| 2 | Carboxylic Acid | Lawesson's Reagent | Solvent-free (Microwave) | - | 5-15 min | Good | [2] |

| 2 | Carboxylic Acid | Methanesulfonic Acid | - | 100-120 | - | - | [2] |

| 3 | β-Diketone | TsOH·H₂O, CuI | Acetonitrile | 80 | - | - | [5] |

| 4 | Tertiary Amide | Tf₂O, 2-Fluoropyridine | - | - | - | - | [10][11] |

LAIL@MNP: Lewis acidic ionic liquid supported on magnetic nanoparticles. Tf₂O: Triflic anhydride. Yields are reported for a range of substituted 2-aminophenols and may be representative for this compound.

Conclusion

The synthesis of benzoxazoles from this compound can be achieved through various reliable and efficient methods. The choice of synthetic route depends on the desired 2-substituent and the available laboratory resources. The protocols provided herein offer detailed guidance for researchers in the fields of medicinal chemistry and drug development to access this important class of heterocyclic compounds. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. ijpbs.com [ijpbs.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

Application Notes and Protocols for the Synthesis of an Azo Dye Using 2-Amino-5-chlorophenol

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2][3] These dyes are synthesized through a two-step process known as diazotization followed by an azo coupling reaction.[1][3] 2-Amino-5-chlorophenol is a valuable aromatic amine that can serve as the precursor for the diazo component in this synthesis. The presence of the chloro and hydroxyl groups on the aromatic ring can influence the electronic properties and, consequently, the color and fastness properties of the resulting dye. These application notes provide a detailed protocol for the synthesis of a representative azo dye using this compound as the starting material and phenol as the coupling component.

Principle of the Reaction

The synthesis of azo dyes from a primary aromatic amine like this compound involves two fundamental reactions:

-

Diazotization : The primary amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[1][4][5]

-

Azo Coupling : The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling agent (e.g., phenol, β-naphthol, or an aniline derivative).[1][6][7] The diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position, in an electrophilic aromatic substitution reaction to form the stable, colored azo compound.[7][8]

Experimental Protocol

This protocol details the synthesis of a hypothetical azo dye, named for this procedure as "Chloro-Hydroxy-Azo-Benzene," by coupling diazotized this compound with phenol.

Materials and Equipment

-

Reagents :

-

This compound (C₆H₆ClNO)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

-

-

Equipment :

-

250 mL and 400 mL Beakers

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Thermometer

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

pH indicator paper

-

Standard laboratory glassware (graduated cylinders, pipettes)

-

Part 1: Diazotization of this compound (Diazo Component)

-

In a 250 mL beaker, add 1.44 g (0.01 mol) of this compound to 25 mL of distilled water.

-

While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of this compound hydrochloride is obtained.

-

Cool the solution to 0-5 °C in an ice bath using continuous magnetic stirring. It is crucial to maintain this low temperature throughout the diazotization process.[1][9]

-

In a separate small beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Ensure the temperature is maintained below 5 °C during the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete.[1] The resulting clear solution contains the diazonium salt and should be used promptly.

Part 2: Preparation of the Alkaline Phenol Solution (Coupling Component)

-

In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath with continuous stirring.

Part 3: Azo Coupling Reaction

-

Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold alkaline phenol solution from Part 2.

-

A colored precipitate of the azo dye should form immediately.[1]

-

Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction is complete.[1]

-

After coupling is complete, acidify the solution to a pH of approximately 5-6 by adding dilute hydrochloric acid dropwise. This step helps to fully precipitate the dye.

Part 4: Isolation and Purification

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and impurities.[1]

-

For purification, transfer the crude dye to a beaker and add a minimal amount of hot ethanol to dissolve it.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce recrystallization.

-

Collect the purified dye crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of "Chloro-Hydroxy-Azo-Benzene."

| Parameter | Description | Expected Value |

| Reactants | ||

| This compound | Molecular Weight | 143.57 g/mol |

| Phenol | Molecular Weight | 94.11 g/mol |

| Product | ||

| Product Name | 2-(4-hydroxyphenylazo)-5-chlorophenol | - |

| Molecular Formula | C₁₂H₉ClN₂O₂ | - |

| Molecular Weight | Calculated molecular weight of the final azo dye. | 248.67 g/mol |

| Theoretical Yield | The maximum amount of product that can be formed from the starting materials. | ~2.49 g |

| Actual Yield | The measured amount of purified product obtained after the synthesis. | Varies (e.g., 2.0 g) |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100%. | Varies (e.g., 80%) |

| Melting Point | The temperature range over which the purified solid dye melts. | To be determined experimentally |

| Color | The observed color of the synthesized dye. | Expected to be in the yellow-orange-red range |

| λmax (in Ethanol) | The wavelength of maximum absorbance in the UV-Visible spectrum, indicating the color intensity. | To be determined experimentally |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of the azo dye.

Caption: Workflow for the synthesis of an azo dye.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirset.com [ijirset.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

Synthesis of Ferrocenyl Schiff Bases: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental procedure for the synthesis of ferrocenyl Schiff bases, compounds of significant interest in medicinal chemistry and materials science due to their unique electrochemical properties and biological activities.[1][2][3][4]

Introduction

Ferrocenyl Schiff bases are a class of organometallic compounds characterized by the presence of a ferrocene moiety and an azomethine (-C=N-) group. The incorporation of the ferrocene unit into a Schiff base ligand can lead to novel compounds with enhanced biological efficacy, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] The synthesis of these compounds is typically achieved through the condensation reaction of a ferrocenyl carbonyl compound, most commonly ferrocenecarboxaldehyde, with a primary amine. This protocol outlines two common methods for this synthesis: conventional heating and microwave irradiation.

Experimental Protocols

Method 1: Conventional Synthesis via Reflux

This method involves the condensation of ferrocenecarboxaldehyde with a primary amine in a suitable solvent under reflux.

Materials:

-

Ferrocenecarboxaldehyde

-

Appropriate primary amine (e.g., 4-aminoantipyrine, substituted anilines)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst) or Alkaline Al2O3

-

Xylene (alternative solvent)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve ferrocenecarboxaldehyde (1 equivalent) in absolute ethanol.

-

To this solution, add an equimolar amount of the desired primary amine.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Alternatively, for certain reactions, alkaline Al2O3 can be used as a catalyst with xylene as the solvent.[6]

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 10 hours, depending on the reactants.[6][7]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product can be collected by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]

Method 2: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a more rapid and environmentally friendly approach to the synthesis of ferrocenyl Schiff bases, often resulting in higher yields and shorter reaction times under solvent-free conditions.[10]

Materials:

-

Ferrocenecarboxaldehyde

-

Appropriate primary amine (e.g., aniline derivatives, aliphatic amines)

-

Microwave synthesizer with temperature control

Procedure:

-

In a microwave-safe reaction vessel, thoroughly mix ferrocenecarboxaldehyde (1 equivalent) and the primary amine (1 equivalent).[10]

-

Place the vessel in the microwave synthesizer.

-

Irradiate the mixture with microwaves at a controlled temperature (e.g., 150 °C) for a short duration (e.g., 3-4 minutes).[11]

-

After irradiation, allow the mixture to cool to room temperature.

-

The resulting solid product is often pure enough for characterization. If necessary, the product can be purified by crystallization.[10]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of various ferrocenyl Schiff bases.

| Starting Aldehyde | Starting Amine | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Ferrocenecarboxaldehyde | Aniline | Microwave Irradiation | None | None | 3 min | Good | - | [10] |

| Ferrocenecarboxaldehyde | Substituted Amines | Reflux | Alkaline Al2O3 | Xylene | 10 h | 59.1 | - | [6] |

| Ferrocenecarboxaldehyde | 4-Aminoantipyrine | Reflux | - | Ethanol | 2 h | - | - | [7] |

| Ferrocenecarboxaldehyde | Succinic acid dihydrazide & 4-nitrobenzaldehyde | Reflux | - | Ethanol | 6-7 h | 75 | 180 | [9] |

| Ferrocenecarboxaldehyde | Succinic acid dihydrazide & p-dimethylaminobenzaldehyde | Reflux | - | Ethanol | 6-7 h | 77 | 181 | [9] |

Characterization Data

The synthesized ferrocenyl Schiff bases can be characterized using various spectroscopic techniques:

-

FT-IR (cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1590-1692 cm⁻¹.[12][13]

-

¹H NMR (ppm): The spectrum will show characteristic signals for the ferrocenyl protons (typically between 4.0 and 5.0 ppm) and the azomethine proton (-CH=N-) as a singlet around 8.0-9.0 ppm.[10][14]

-

¹³C NMR (ppm): The carbon of the azomethine group typically appears in the range of 155-165 ppm.[14]

Mandatory Visualizations

Experimental Workflow for Ferrocenyl Schiff Base Synthesis